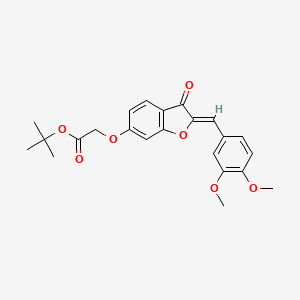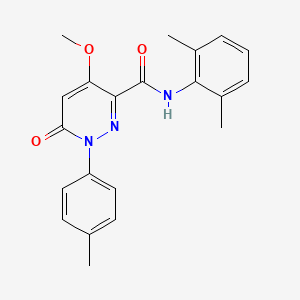![molecular formula C19H19BrN2O4S2 B2934555 (Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-65-5](/img/structure/B2934555.png)
(Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a chemical compound that likely belongs to the class of benzothiazole-based Schiff bases . These compounds have been synthesized and applied as colorimetric sensors for fluoride and acetate ions in acetonitrile .
科学的研究の応用
Photodynamic Therapy for Cancer Treatment
One of the notable applications of related compounds is in photodynamic therapy (PDT) for cancer treatment. A study introduced new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are critical for Type II mechanisms in PDT. Their remarkable potential as Type II photosensitizers for cancer treatment underscores the importance of such chemical structures in developing effective cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Cardiac Electrophysiological Activity
Another area of application is in cardiac electrophysiology, where N-substituted imidazolylbenzamides and benzene-sulfonamides have been described for their potency in in vitro Purkinje fiber assays, comparable to that of known selective class III agents. This suggests the chemical backbone's utility in developing new electrophysiological agents with potential applications in treating arrhythmias (Morgan et al., 1990).
Antimicrobial Activity
Furthermore, compounds with similar chemical structures have been explored for their antimicrobial and antifungal activities. Studies have synthesized and evaluated various derivatives, including N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which were found to be effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This indicates the potential of such compounds in developing new antimicrobial agents (Saeed, 2009), (Narayana et al., 2004).
特性
IUPAC Name |
4-bromo-N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4S2/c1-3-26-11-10-22-16-9-8-15(28(2,24)25)12-17(16)27-19(22)21-18(23)13-4-6-14(20)7-5-13/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLKDQOZTPWTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

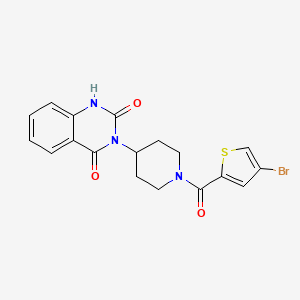
![tert-Butyl N-[cyano(4-methoxyphenyl)methyl]carbamate](/img/structure/B2934475.png)
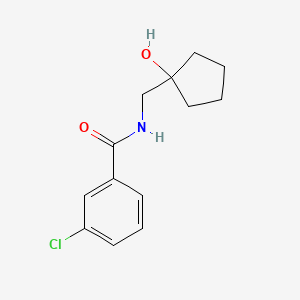
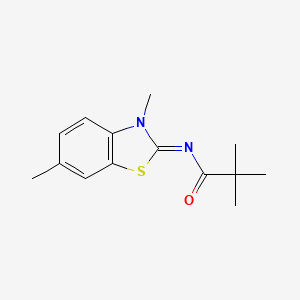
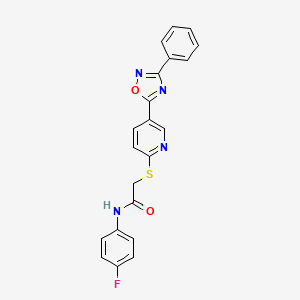
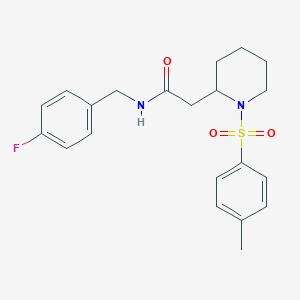
![(3-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2934480.png)
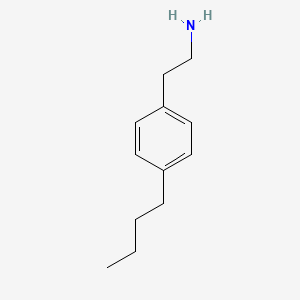
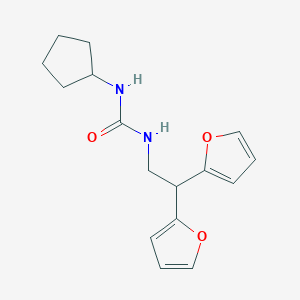
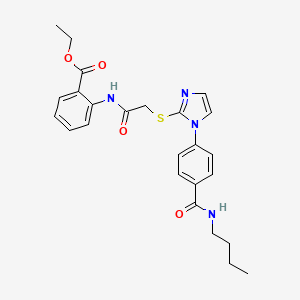
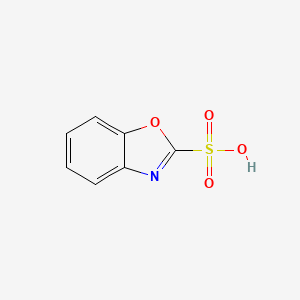
![methyl 4-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2934488.png)
